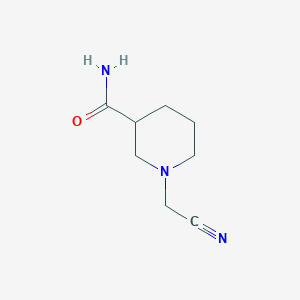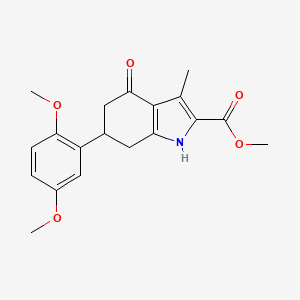![molecular formula C20H23NO3 B4302053 ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302053.png)
ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate
描述
Ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate, also known as EMA, is a synthetic compound that has been widely used in scientific research due to its unique properties. EMA is a derivative of a natural compound called camptothecin, which is known for its anti-cancer properties. EMA has been found to have similar anti-cancer properties, but with fewer side effects.
作用机制
The mechanism of action of ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate involves the inhibition of topoisomerase I. Topoisomerase I is responsible for relaxing the supercoiled DNA during DNA replication and transcription. ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate binds to the active site of topoisomerase I, preventing it from relaxing the supercoiled DNA. This leads to the accumulation of DNA damage and eventually cell death.
Biochemical and Physiological Effects
ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate has also been found to inhibit angiogenesis, the process of forming new blood vessels, which is essential for the growth and spread of cancer cells.
实验室实验的优点和局限性
Ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been found to be effective against a wide range of cancer types, making it a versatile compound for cancer research. However, ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately represent the natural compounds found in the body. Additionally, ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate has been found to have some toxic effects on normal cells, which may limit its use in clinical applications.
未来方向
There are several future directions for the research of ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate. One direction is to explore the use of ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to investigate the use of ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate in other diseases, such as autoimmune diseases and viral infections. Additionally, further research is needed to understand the toxic effects of ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate on normal cells and to develop strategies to mitigate these effects.
Conclusion
ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate is a synthetic compound that has been extensively studied for its anti-cancer properties. It inhibits the activity of topoisomerase I, leading to the accumulation of DNA damage and eventually cell death. ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate has several advantages for lab experiments, but also has some limitations. Future research directions include exploring the use of ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate in combination with other anti-cancer drugs, investigating its use in other diseases, and understanding its toxic effects on normal cells.
科学研究应用
Ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate has been extensively studied for its anti-cancer properties. It has been found to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. By inhibiting the activity of topoisomerase I, ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate prevents cancer cells from dividing and growing. ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate has been found to be effective against a wide range of cancer types, including lung cancer, breast cancer, and colon cancer.
属性
IUPAC Name |
ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-24-19(22)13-18(16-9-5-14(2)6-10-16)21-20(23)17-11-7-15(3)8-12-17/h5-12,18H,4,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUDOPNJLMACFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4301970.png)
![3-(4-isopropoxyphenyl)-3-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B4301976.png)
![ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B4301982.png)
![ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301985.png)
![5-[({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4301987.png)
![ethyl 3-(4-methylphenyl)-3-[(2-nitrobenzoyl)amino]propanoate](/img/structure/B4301991.png)


![4-(acetylamino)-N-(3-benzyl-5-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)butanamide](/img/structure/B4302035.png)

![4-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B4302047.png)
![ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302064.png)
![ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302071.png)
![ethyl 3-(2-chlorophenyl)-3-[(phenylacetyl)amino]propanoate](/img/structure/B4302075.png)